PROTAC JNK1-targeted-1

PROTAC JNK1 degradation DC50

PROTAC JNK1-targeted-1, also designated PA2, is a bifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase CRBN to induce ubiquitin‑proteasome‑dependent degradation of c‑Jun N‑terminal kinase 1 (JNK1). Developed as part of a 20‑compound campaign, PA2 was identified as the most active degrader with a DC₅₀ of 10 nM and a demonstrated ability to suppress the pro‑fibrotic biomarker fibronectin, establishing it as a chemical probe for pulmonary fibrosis.

Molecular Formula C35H32BrN9O6
Molecular Weight 754.6 g/mol
Cat. No. B15615570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC JNK1-targeted-1
Molecular FormulaC35H32BrN9O6
Molecular Weight754.6 g/mol
Structural Identifiers
InChIInChI=1S/C35H32BrN9O6/c36-23-18-40-35(44-30(23)42-24-8-2-1-6-21(24)29(37)47)41-20-12-10-19(11-13-20)31(48)39-17-4-3-16-38-25-9-5-7-22-28(25)34(51)45(33(22)50)26-14-15-27(46)43-32(26)49/h1-2,5-13,18,26,38H,3-4,14-17H2,(H2,37,47)(H,39,48)(H,43,46,49)(H2,40,41,42,44)
InChIKeyFXRDWVJCIIGIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC JNK1-targeted-1 (PA2): A Validated DC50 10 nM JNK1 Degrader for Pulmonary Fibrosis Research


PROTAC JNK1-targeted-1, also designated PA2, is a bifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase CRBN to induce ubiquitin‑proteasome‑dependent degradation of c‑Jun N‑terminal kinase 1 (JNK1) [1]. Developed as part of a 20‑compound campaign, PA2 was identified as the most active degrader with a DC₅₀ of 10 nM and a demonstrated ability to suppress the pro‑fibrotic biomarker fibronectin, establishing it as a chemical probe for pulmonary fibrosis [1].

Why JNK1 PROTACs Cannot Be Swapped with Small‑Molecule JNK Inhibitors or Other PROTAC Degraders


JNK1‑targeted PROTACs operate through an “event‑driven” catalytic mechanism that fundamentally differs from “occupancy‑driven” ATP‑competitive inhibitors such as A3 or SP600125; the latter require sustained high‑dose target engagement, which promotes acquired resistance and off‑target JNK2 inhibition [1]. Within the PROTAC class, even minor changes to the linker, E3 ligase warhead, or exit‑vector geometry profoundly alter ternary‑complex formation and degradation efficiency [1]. Consequently, substituting PA2 with another series member or a conventional kinase inhibitor without matching the precise degradation pharmacophore risks loss of JNK1 knockdown and attenuation of downstream anti‑fibrotic effects observed with PA2 [1].

Quantitative Differentiation of PROTAC JNK1-targeted-1 (PA2) vs. Close Analogs and Inhibitors


JNK1 Degradation Potency: PA2 DC₅₀ = 10 nM vs. Series Comparators

In the originating study, PA2 achieved a DC₅₀ of 10 nM for JNK1 degradation, making it the most potent degrader among the 20 CRBN‑ and VHL‑recruiting PROTACs synthesized [1]. While exact DC₅₀ values for the other active candidates (PA1, PA5, PB4, PB5, PB6, PB7) are not individually disclosed in the publicly available abstract, the authors explicitly designate PA2 as the “most active” molecule, indicating that its degradation potency surpasses that of the next‑best peers in the series [1].

PROTAC JNK1 degradation DC50 pulmonary fibrosis

Functional Readout: PA2 Reduces Fibronectin Protein — A Mechanistic Advantage Over Inhibitor A3

PA2 not only degrades JNK1 but also significantly lowers fibronectin protein levels, a key extracellular‑matrix driver of pulmonary fibrosis [1]. In contrast, the parent JNK1 inhibitor A3, which shows 89.2 % kinase inhibition at 100 nM and 46.0 % at 10 nM in an ADP‑Glo enzymatic assay, only suppresses enzymatic activity without eliminating the scaffold functions of JNK1 [1]. This functional divergence — protein elimination vs. catalytic blockade — confers a broader anti‑fibrotic signal for PA2 that is not accessible to ATP‑competitive inhibitors.

fibronectin pulmonary fibrosis PROTAC JNK1

E3 Ligase Architecture: CRBN‑Recruiting PA2 vs. VHL‑Based PROTACs in the Same Campaign

PA2 harnesses a CRBN (cereblon) ligand coupled via a flexible linker to a JNK1‑targeting warhead derived from inhibitor A3; this design distinguishes it from the VHL‑recruiting subset (PB4‑PB7) described in the same paper [1]. CRBN‑recruiting PROTACs often exhibit distinct degradation kinetics, tissue‑expression profiles, and resistance profiles compared to VHL‑based degraders [1]. Although quantitative head‑to‑head DC₅₀ values between the CRBN and VHL series are not publicly extractable, the authors’ qualitative conclusion that PA2 is the most active molecule implies that the CRBN‑based architecture conferred superior JNK1 degradation in their cellular system [1].

CRBN PROTAC E3 ligase JNK1

Procurement‑Oriented Application Scenarios for PROTAC JNK1-targeted-1 (PA2)


Elucidating JNK1 Scaffold Functions in TGF‑β1‑Driven Epithelial‑to‑Mesenchymal Transition (EMT)

Because PA2 eliminates the entire JNK1 protein rather than merely inhibiting kinase activity, it enables dissection of non‑catalytic, scaffolding roles of JNK1 in TGF‑β1‑induced EMT — a process central to fibrogenesis [1]. Researchers can compare PA2‑treated cells with those exposed to the ATP‑competitive inhibitor A3 to distinguish kinase‑dependent from kinase‑independent JNK1 functions [1].

Benchmarking JNK1 Degradation Efficiency in a Lung Fibroblast Fibronectin Assay

With its established fibronectin‑lowering activity, PA2 serves as a positive control for quantifying fibronectin suppression in primary lung fibroblasts from idiopathic pulmonary fibrosis (IPF) patients [1]. Its DC₅₀ of 10 nM provides a quantitative benchmark against which newly developed JNK1 degraders can be compared [1].

Evaluating CRBN‑Dependent Degradation in JNK1‑Addicted Cancer Lines

PA2’s CRBN‑recruiting mechanism allows investigators to assess whether JNK1 degradation sensitises cancer cells that overexpress CRBN or lack VHL to apoptosis, providing a chemical tool distinct from VHL‑based degraders [1]. The compound can be used alongside CRBN‑negative controls to confirm on‑target degradation specificity.

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